The synthesis of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride typically involves the reaction of 2-dimethylaminoethanol with hydrochloric acid. The process can be summarized as follows:
Alternative synthetic routes may involve the use of hydroxylamine hydrochloride in combination with other reagents to modify the structure or enhance yields .
The molecular structure of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride features a hydroxylamine functional group attached to a dimethylaminoethyl moiety. Key structural details include:
InChI=1S/C4H12N2O.2ClH/c1-6(2)3-4-7-5;;/h3-5H2,1-2H3;2*1H
.O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride participates in several important chemical reactions:
These reactions are fundamental in synthetic organic chemistry for constructing complex molecules.
The mechanism of action for O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride primarily revolves around its electrophilic nature due to the presence of the hydroxylamine group. It can act as a nucleophile in various biochemical pathways:
The physical and chemical properties of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride include:
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride has diverse applications across multiple scientific domains:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: